molecular formula C18H22N4O2S2 B13367434 N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B13367434
M. Wt: 390.5 g/mol
InChI Key: GTJBDANKBTVYQS-UHFFFAOYSA-N
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Description

N-{6-[(2,2-Dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide is a structurally complex heterocyclic compound characterized by a fused thiazolo-benzothiazole core. The molecule is substituted at the 6-position with a 2,2-dimethylpropanoylamino group and at the 2-position with another 2,2-dimethylpropanamide moiety.

Properties

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(2,2-dimethylpropanoylamino)-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C18H22N4O2S2/c1-17(2,3)13(23)21-15-19-9-7-12-10(8-11(9)25-15)20-16(26-12)22-14(24)18(4,5)6/h7-8H,1-6H3,(H,19,21,23)(H,20,22,24)

InChI Key

GTJBDANKBTVYQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=CC3=C(C=C2S1)N=C(S3)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Core Heterocycle Construction

Thethiazolo[5,4-f]benzothiazole scaffold is synthesized through cyclization and functionalization of precursor heterocycles. Key steps include:

a. Benzothiazole Formation

  • Starting Material : 2-Amino-5-nitrobenzenethiol or substituted aniline derivatives.
  • Cyclization : React with thiourea or thioamide derivatives in acidic conditions (e.g., HCl/EtOH) to form the benzothiazole ring.
  • Example :
    $$
    \text{2-Amino-5-nitrobenzenethiol} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{6-Nitrobenzothiazole-2-amine}
    $$

b. Thiazolo Annulation

  • Substrate : 6-Aminobenzothiazole derivatives.
  • Method : React with α-haloketones (e.g., bromoacetyl chloride) or thiocyanate derivatives to form the thiazolo ring.
    $$
    \text{6-Aminobenzothiazole} + \text{Bromoacetyl chloride} \xrightarrow{\text{Base, DMF}} \text{Thiazolo[5,4-f]benzothiazole}
    $$

Optimization and Characterization

Reaction Conditions :

Step Reagents/Conditions Yield (%) Reference
Benzothiazole formation HCl/EtOH, reflux, 6–8 hrs 70–85
Thiazolo annulation Bromoacetyl chloride, DMF, 60°C, 12 hrs 50–65
Pivaloylation Pivaloyl chloride, Et₃N, DCM, rt, 4 hrs 80–90

Analytical Data :

  • MS (ESI+) : Expected [M+H]⁺ ≈ 460–470 m/z.
  • ¹H NMR : Characteristic peaks for pivaloyl groups (δ 1.2–1.4 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).

Challenges and Solutions

  • Low Solubility : Use polar aprotic solvents (DMF, DMSO) during coupling steps.
  • Regioselectivity : Employ orthogonal protecting groups (Boc, Fmoc) for sequential amidation.

Chemical Reactions Analysis

Types of Reactions

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or benzothiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, NaBH4, ethanol (C2H5OH)

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated derivatives, substituted thiazoles/benzothiazoles

Scientific Research Applications

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole and benzothiazole rings.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects.

    Pathways Involved: It can interfere with cellular pathways such as apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural homology with several classes of benzothiazole and thiazole derivatives. Below is a comparative analysis based on substituents, synthetic pathways, and reported bioactivities:

Core Structure and Substituents

Compound Name/Class Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity
N-{6-[(2,2-Dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide Fused thiazolo-benzothiazole 6-position: 2,2-dimethylpropanoylamino; 2-position: 2,2-dimethylpropanamide Not reported Not explicitly studied in evidence
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloropropionamide derivatives Benzothiazole with methylenedioxy 2-position: 2-chloropropionamide; variable thio/piperazine substituents ~300–400 (estimated) Antimicrobial (moderate activity)
(R)-1-{5-[2-((1,1’-Biphenyl)-4-yl)-4-methylthiazol-5-yl]-1,3,4-oxadiazol-2-yl}-N,N-dimethylpyrrolidin-3-amine Bisphenylthiazole-oxadiazole hybrid Biphenyl, oxadiazole, and dimethylpyrrolidine groups 431.18 Antimultidrug-resistance activity
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Benzothiazole-carbamothioyl Variable benzamide substituents at 2- or 4-positions ~300–350 (estimated) Antibacterial (moderate to potent)

Key Structural Differences and Implications

  • Core Heterocycles : Unlike the thiazolo-benzothiazole fused system in the target compound, derivatives in and utilize simpler benzothiazole or thiazole-oxadiazole scaffolds. The fused system in the target compound may confer enhanced rigidity and binding specificity to biological targets .
  • Substituent Effects: The 2,2-dimethylpropanamide groups in the target compound likely improve metabolic stability compared to the chloroacetamide or carbamothioyl groups in and .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving acetylation and cyclization, similar to the procedures in and . However, the biphenyl and oxadiazole moieties in demand additional coupling reactions, increasing synthetic difficulty .

Research Findings and Pharmacological Insights

Antimicrobial Activity

For example, N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloropropionamide derivatives showed MIC values comparable to ciprofloxacin in some cases .

Anti-Inflammatory Potential

Thiazolo-benzothiazole analogs in demonstrated anti-inflammatory activity via cyclooxygenase (COX) inhibition. The target compound’s fused heterocyclic system could similarly target COX or NF-κB pathways, though experimental validation is required .

Drug-Likeness and Toxicity

The target compound’s high lipophilicity (due to bulky 2,2-dimethylpropanamide groups) may impact solubility, a common issue with benzothiazoles.

Biological Activity

N-{6-[(2,2-dimethylpropanoyl)amino][1,3]thiazolo[5,4-f][1,3]benzothiazol-2-yl}-2,2-dimethylpropanamide is a synthetic compound that belongs to the class of thiazole and benzothiazole derivatives. These compounds have gained attention due to their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates thiazole and benzothiazole moieties. The presence of the 2,2-dimethylpropanamide group enhances its lipophilicity, potentially influencing its biological interactions.

Structural Formula

N{6[(2,2dimethylpropanoyl)amino][1,3]thiazolo[5,4f][1,3]benzothiazol 2 yl}2,2dimethylpropanamide\text{N}-\{6-[(2,2-\text{dimethylpropanoyl})\text{amino}][1,3]\text{thiazolo}[5,4-f][1,3]\text{benzothiazol 2 yl}\}-2,2-\text{dimethylpropanamide}

Antibacterial Activity

Research has shown that thiazole and benzothiazole derivatives exhibit significant antibacterial properties. A study demonstrated that similar compounds had minimum inhibitory concentrations (MIC) ranging from 50 μg/mL against various bacterial strains . While specific data for this compound is limited, the structural similarities suggest potential antibacterial efficacy.

Antifungal Activity

Thiazole derivatives have also been reported to possess antifungal properties. For instance, compounds with similar scaffolds have shown effectiveness against Candida albicans and other fungal pathogens . The mechanism often involves disruption of fungal cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. Compounds in this class have demonstrated the ability to inhibit cancer cell proliferation in various human cancer cell lines. For example, a related compound exhibited an IC50 value of 0.004 μM against T-cell proliferation in vitro . Given the structural characteristics of this compound, it is plausible that it may exhibit similar anticancer properties.

Anti-inflammatory Activity

Thiazole and benzothiazole derivatives are known for their anti-inflammatory effects. A study highlighted that certain thiazole compounds could inhibit pro-inflammatory cytokine production in vitro . This suggests that this compound may also possess anti-inflammatory activity.

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

In a study focused on synthesizing thiazole derivatives for biological evaluation, several compounds were tested for their antibacterial and antifungal activities. The results indicated that modifications in the thiazole ring significantly influenced biological activity. Compounds with bulky substituents showed enhanced potency against Gram-positive bacteria and fungi .

Case Study 2: Benzothiazole Anticancer Agents

Another research effort evaluated benzothiazole derivatives for their anticancer effects. The study found that specific modifications could lead to improved selectivity and potency against cancer cell lines. One compound demonstrated a remarkable IC50 value of 0.004 μM against T-cell proliferation .

Data Summary Table

Activity Type Compound MIC/IC50 Tested Organisms/Cell Lines Reference
AntibacterialSimilar Derivative50 μg/mLVarious Bacteria
AntifungalSimilar DerivativeNot specifiedCandida albicans
AnticancerRelated Compound0.004 μMT-cells
Anti-inflammatoryThiazole DerivativeNot specifiedPro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Multi-step synthesis typically involves coupling thiazolo[5,4-f]benzothiazole intermediates with 2,2-dimethylpropanamide groups via amidation or nucleophilic substitution. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst choice (e.g., EDCI/HOBt for amide coupling) significantly impact yields. Purification often requires gradient HPLC to isolate the product from byproducts like unreacted intermediates .
  • Example : In analogous thiazolo-benzothiazole syntheses, yields improved from 45% to 72% by replacing dichloromethane with DMF and increasing reaction time to 24 hours .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions (e.g., distinguishing between C-2 and C-6 substitution on the benzothiazole ring).
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., expected [M+H]+^+ for C20_{20}H23_{23}N3_3O2_2S2_2: 426.12).
  • FT-IR : Peaks at ~1650 cm1^{-1} confirm amide C=O bonds, while ~1520 cm1^{-1} corresponds to thiazole ring vibrations .

Advanced Research Questions

Q. How do electronic and steric effects of the 2,2-dimethylpropanamide groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Analysis : The bulky tert-butyl-like groups create steric hindrance, reducing reactivity at the amide nitrogen. Computational studies (e.g., DFT calculations) show decreased electrophilicity at the carbonyl carbon compared to less substituted analogs. This necessitates stronger nucleophiles (e.g., Grignard reagents) or elevated temperatures for reactions like alkylation .
  • Data Conflict : Some studies report unexpected regioselectivity in thiazolo-benzothiazole derivatives due to competing resonance effects, requiring kinetic vs. thermodynamic control analysis .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the thiazole ring).
  • Prodrug Design : Modify the 2,2-dimethylpropanamide group to a hydrolyzable ester, improving bioavailability in murine models .
  • Example : A structurally similar benzothiazole showed 90% plasma protein binding in vitro but <50% in vivo due to competitive displacement by endogenous proteins .

Q. How can computational modeling predict binding interactions with biological targets such as kinase enzymes?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets in kinases (e.g., EGFR or CDK2). Key interactions include hydrogen bonds between the amide carbonyl and kinase backbone residues (e.g., Lys33 in CDK2).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding motifs .
    • Validation : Compare predicted IC50_{50} values with experimental enzyme inhibition assays to refine force field parameters .

Key Research Recommendations

  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15}N-amide) to track reaction pathways in amidation steps .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Toxicity Profiling : Evaluate mitochondrial toxicity via Seahorse assays to address discrepancies in cytotoxicity data .

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